molecular formula C19H29N3O B5951984 N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

Cat. No.: B5951984
M. Wt: 315.5 g/mol
InChI Key: WSYAJDMFISYYQZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclohexyl group, a 2-methylphenyl group, and a piperazine ring

Properties

IUPAC Name

N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-16-7-5-6-10-18(16)22-13-11-21(12-14-22)15-19(23)20-17-8-3-2-4-9-17/h5-7,10,17H,2-4,8-9,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYAJDMFISYYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide typically involves the reaction of cyclohexylamine with 2-(4-(2-methylphenyl)piperazin-1-yl)acetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[4-(4-methylphenyl)piperazin-1-yl]acetamide
  • N-cyclohexyl-2-[4-(2-methylbenzyl)piperazin-1-yl]acetamide

Uniqueness

N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is unique due to its specific structural features, such as the presence of a 2-methylphenyl group and a cyclohexyl group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

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